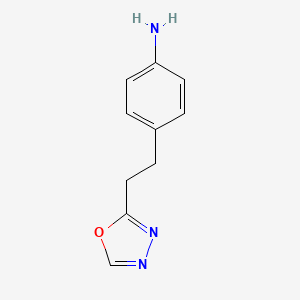

4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-[2-(1,3,4-oxadiazol-2-yl)ethyl]aniline |

InChI |

InChI=1S/C10H11N3O/c11-9-4-1-8(2-5-9)3-6-10-13-12-7-14-10/h1-2,4-5,7H,3,6,11H2 |

InChI Key |

NGHCHDGKAOZZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=NN=CO2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences

- Direct Attachment vs. Ethyl Linker: 2-(1,3,4-Oxadiazol-2-yl)aniline: The oxadiazole is directly bonded to the aniline ring, resulting in a planar structure with strong π-conjugation between the aromatic systems . This planarity enhances intermolecular interactions, as seen in its crystal structure, which exhibits hydrogen bonding (N–H⋯N) and π-π stacking . 4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline: The ethyl spacer reduces planarity, likely decreasing π-π interactions and increasing solubility in nonpolar solvents.

- Substituent Effects: 4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-aniline (): The methylthio group introduces steric bulk and sulfur-based reactivity, enabling thiol-selective bioconjugation.

Physicochemical Properties

Electronic and Steric Effects

- Electron-Withdrawing Nature : The oxadiazole ring decreases electron density on the aniline group, enhancing stability toward oxidation. Derivatives with electron-donating groups (e.g., N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline , ) exhibit redshifted UV-Vis absorption due to extended conjugation.

- Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce crystallinity but improve bioavailability by increasing lipophilicity.

Q & A

Basic: What are the common synthetic routes for preparing 4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline?

Answer:

The compound is typically synthesized via the aza-Wittig reaction , which involves reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature . This method yields high-purity product with minimal side reactions. Alternative routes include cyclization of thiosemicarbazides or condensation reactions using furan-2-carbohydrazine and substituted benzaldehydes to form Schiff base intermediates, followed by deprotection to yield the aniline moiety . Key steps require strict control of stoichiometry and solvent polarity to optimize yields.

Basic: Which spectroscopic and structural characterization techniques are most reliable for confirming the identity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the aromatic protons of the aniline group (δ 6.5–7.5 ppm) and oxadiazole ring carbons (δ 150–165 ppm) .

- X-Ray Crystallography : Confirms molecular planarity, with root-mean-square deviations of ≤0.062 Å for aromatic rings, ensuring structural integrity .

- Mass Spectrometry : Provides molecular ion peaks matching the calculated mass (e.g., m/z 272.0585 for chlorophenyl derivatives) .

- IR Spectroscopy : Identifies NH₂ stretches (~3400 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data when introducing substituents to the oxadiazole ring?

Answer:

Contradictions often arise from substituent-induced electronic effects altering chemical shifts or peak splitting. For example:

- NMR Data Conflicts : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals. For 5-(4-chlorophenyl)-substituted derivatives, coupling patterns in ¹H NMR help distinguish para-substitution effects .

- IR Peak Ambiguity : Compare experimental spectra with computational simulations (e.g., DFT) to assign vibrations accurately.

- Mass Fragmentation : Employ HRMS to confirm isotopic patterns and rule out impurities .

Advanced: How can selective functionalization of the aniline group be achieved without modifying the oxadiazole ring?

Answer:

Protection-Deprotection Strategies :

- Protection : Acetylate the aniline NH₂ using acetic anhydride under basic conditions to form acetamide intermediates .

- Reaction : Perform electrophilic substitution (e.g., nitration, halogenation) on the protected intermediate.

- Deprotection : Hydrolyze the acetamide with HCl/EtOH to regenerate the free aniline group .

Catalytic Control : Use mild Lewis acids (e.g., ZnCl₂) to direct reactions to the electron-rich aniline moiety while leaving the oxadiazole inert .

Advanced: What computational methods predict the reactivity of this compound in biological or materials science applications?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. Planarity (confirmed by X-ray) enhances π-π stacking, relevant for organic semiconductors .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the aniline NH₂ and active-site residues .

- QSAR Studies : Correlate substituent effects (e.g., chloro, nitro groups) with antibacterial activity using Hammett constants .

Advanced: How does the planarity of the aromatic system influence physicochemical properties?

Answer:

The coplanar arrangement of the aniline and oxadiazole rings (observed via X-ray) enables:

- Enhanced π-π Interactions : Critical for supramolecular assembly in materials science (e.g., organic LEDs) .

- Improved Thermal Stability : Planarity reduces steric strain, raising melting points (e.g., 198–200°C for biphenyl derivatives) .

- Solubility Challenges : Planar structures may aggregate in polar solvents; mitigate via PEGylation or sulfonation .

Advanced: What experimental design considerations are critical for optimizing reaction yields in oxadiazole ring formation?

Answer:

- Solvent Selection : Use aprotic solvents (e.g., DCM) to stabilize intermediates in aza-Wittig reactions .

- Catalyst Tuning : Triphenylphosphine oxide byproducts must be removed via column chromatography to prevent inhibition .

- Temperature Control : Room-temperature reactions minimize side products (e.g., over-oxidation) .

- Stoichiometry : Maintain a 1:1 ratio of aminobenzoic acid to isocyanide reagent to avoid incomplete cyclization .

Advanced: How can researchers validate the purity of derivatives for pharmacological studies?

Answer:

- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (λ = 254 nm) to quantify impurities (<0.1%).

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 61.76%, H: 3.68% for C₁₄H₁₀ClN₃O) .

- TLC Monitoring : Track reaction progress using silica gel plates (ethyl acetate/hexane = 3:7) to ensure single spots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.